molecular formula C8H9BrClNO2 B8149425 O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine

O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine

Cat. No.: B8149425
M. Wt: 266.52 g/mol
InChI Key: DWBAXHAURCMKAA-UHFFFAOYSA-N
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Description

O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H9BrClNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-(4-bromo-2-chlorophenoxy)ethyl moiety

Properties

IUPAC Name

O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c9-6-1-2-8(7(10)5-6)12-3-4-13-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBAXHAURCMKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the ethylamine group. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of hydroxylamine derivatives on biological systems, including enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The phenoxyethyl moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine include other hydroxylamine derivatives and phenoxyethyl compounds. For example:

    O-[2-(4-chlorophenoxy)ethyl]hydroxylamine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    O-[2-(4-bromo-2-methylphenoxy)ethyl]hydroxylamine: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and applications.

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